N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
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Overview
Description
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of bromomethyl, chloro, and diethylphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide typically involves the bromination of a precursor compound. One common method is the bromination of N-(2,6-diethylphenyl)acetamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Scientific Research Applications
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer therapeutic benefits in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins and enzymes by alkylation. This can lead to inhibition of enzyme activity or alteration of protein function, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)acetamide
- N-(Butoxymethyl)-2,2-dichloro-N-(2,6-diethylphenyl)acetamide
- N-Acetyl-N-(2,6-diethylphenyl)acetamide
Uniqueness
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
81634-15-3 |
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Molecular Formula |
C13H17BrClNO |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
N-(bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C13H17BrClNO/c1-3-10-6-5-7-11(4-2)13(10)16(9-14)12(17)8-15/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
CZESJDIOMLSFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(CBr)C(=O)CCl |
Origin of Product |
United States |
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